molecular formula C21H26N2O3 B112897 (2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester CAS No. 672310-23-5

(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester

Cat. No. B112897
M. Wt: 354.4 g/mol
InChI Key: XXJCJEOBWAOPCT-VQTJNVASSA-N
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Description

“(2’s,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester” is a chemical compound with the CAS No.: 672310-23-5. It has a molecular formula of C21 H26 N2 O3 and a molecular weight of 354.447 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 354.447 g/mol . Other physical and chemical properties like boiling point, melting point, and density weren’t found in the available resources.

Scientific Research Applications

Enantioselective Synthesis

(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester has been implicated in the enantioselective synthesis of complex molecules. Goss et al. (2009) elaborated on its role in the preparation of dihydropyrimidones, emphasizing its importance in the creation of chiral compounds through the Mannich reaction and the control of stereochemical configuration (Goss, Dai, Lou, & Schaus, 2009).

Molecular Precursor for Drug Synthesis

This compound has been utilized as a precursor in the synthesis of drug candidates. Ekhato and Huang (1997) discussed the synthesis of enantiopure α-methyltryptophan using this compound, underlining its value in creating drug candidates like PD 145942 and PD 154075, aimed for the treatment of anxiety and emesis respectively (Ekhato & Huang, 1997).

Stereocontrol in Organic Synthesis

The compound plays a critical role in introducing stereogenic centers carrying silicon groups in organic synthesis. Ahmar, Duyck, and Fleming (1998) highlighted its use in controlling multiple stereogenic centers, leading to the synthesis of complex molecules like methyl (+)-nonactate (Ahmar, Duyck, & Fleming, 1998).

properties

IUPAC Name

benzyl N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-22(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-23-13-12-19(24)14-23/h2-11,19-20,24H,12-16H2,1H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJCJEOBWAOPCT-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116199
Record name Carbamic acid, [(1S)-2-[(3S)-3-hydroxy-1-pyrrolidinyl]-1-phenylethyl]methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester

CAS RN

672310-23-5
Record name Carbamic acid, [(1S)-2-[(3S)-3-hydroxy-1-pyrrolidinyl]-1-phenylethyl]methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672310-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(1S)-2-[(3S)-3-hydroxy-1-pyrrolidinyl]-1-phenylethyl]methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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